Enantiomeric Purity vs Racemic Mixture
Bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol is specified as the single (2S)-enantiomer, whereas commonly available generic bis(4-fluorophenyl)(pyrrolidin-2-yl)methanol without stereochemical designation is supplied as a racemic (1:1) mixture . The defined (2S)-stereochemistry is encoded in the compound's Isomeric SMILES string and InChIKey, which are distinct from the racemic material . While explicit enantiomeric excess (ee) values for this specific compound were not identified in the available literature, vendor specifications for the (2S)-enantiomer require material that is analytically confirmed as the single enantiomer via chiral HPLC or optical rotation .
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | Single (2S)-enantiomer, confirmed by stereospecific SMILES and InChIKey |
| Comparator Or Baseline | Racemic mixture (approximately 1:1 (2S):(2R)) |
| Quantified Difference | Distinct stereochemical entity versus 1:1 mixture; difference in enantiomeric composition not quantifiable in % ee without analytical specification |
| Conditions | Chiral HPLC or polarimetry required for enantiomeric purity verification |
Why This Matters
Selection of the stereochemically defined (2S)-enantiomer is essential for applications where enantiopurity dictates biological activity, asymmetric catalysis performance, or regulatory compliance in pharmaceutical intermediate supply chains.
